molecular formula C7H9O3Sb B13769835 p-Toluenestibonic acid CAS No. 5450-68-0

p-Toluenestibonic acid

Cat. No.: B13769835
CAS No.: 5450-68-0
M. Wt: 262.90 g/mol
InChI Key: DWALBVRONLAVEF-UHFFFAOYSA-L
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Description

p-Toluenestibonic acid: is an organic compound that belongs to the class of arylstibonic acids It is characterized by the presence of a toluene group attached to an antimony atom, which is further bonded to oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenestibonic acid typically involves the reaction of p-toluenesulfonic acid with antimony trioxide. The reaction is carried out under controlled conditions, often involving heating and the use of a suitable solvent to facilitate the reaction. The general reaction can be represented as follows: [ \text{p-Toluenesulfonic acid} + \text{Antimony trioxide} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: p-Toluenestibonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: p-Toluenestibonic acid is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antitumor agent. Its interactions with cellular pathways are of particular interest.

Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production.

Mechanism of Action

The mechanism by which p-Toluenestibonic acid exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The antimony atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of cellular signaling pathways.

Comparison with Similar Compounds

    p-Toluenesulfonic acid: Shares the toluene group but lacks the antimony atom.

    Benzenesulfonic acid: Similar structure but with a benzene ring instead of a toluene group.

    Sulfanilic acid: Contains a sulfonic acid group attached to an aniline ring.

Uniqueness: p-Toluenestibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity. This makes it different from other arylsulfonic acids and provides it with unique applications in various fields.

Properties

CAS No.

5450-68-0

Molecular Formula

C7H9O3Sb

Molecular Weight

262.90 g/mol

IUPAC Name

(4-methylphenyl)stibonic acid

InChI

InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2

InChI Key

DWALBVRONLAVEF-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)[Sb](=O)(O)O

Origin of Product

United States

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